Cas no 5231-35-6 (2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate)
![2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate structure](https://it.kuujia.com/scimg/cas/5231-35-6x500.png)
5231-35-6 structure
Nome del prodotto:2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate
2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate
- [4-(7-acetyloxy-4-ethyl-2,2-dimethylchromen-3-yl)phenyl] acetate
- 4-[7-(acetyloxy)-4-ethyl-2,2-dimethyl-2h-chromen-3-yl]phenyl acetate
- AC1L5UK3
- AC1Q62DK
- AR-1F9792
- C15050
- CTK4J5739
- NCIOpen2_009037
- NSC83277
- NSC-83277
- DTXSID60292500
- 2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate
- Q27148684
- 5231-35-6
- CHEBI:79570
- 7-acetoxy-3-(4-acetoxy-phenyl)-4-ethyl-2,2-dimethyl-2H-chromene
- 4-[7-(acetyloxy)-4-ethyl-2,2-dimethyl-2H-1-benzopyran-3-yl]phenyl acetate
- 4-Ethyl-3-(p-hydroxyphenyl)-2,2-dimethyl-2H-1-benzopyran-7-ol diacetate
-
- Inchi: InChI=1S/C23H24O5/c1-6-19-20-12-11-18(27-15(3)25)13-21(20)28-23(4,5)22(19)16-7-9-17(10-8-16)26-14(2)24/h7-13H,6H2,1-5H3
- Chiave InChI: MYPFOICOYSUJOZ-UHFFFAOYSA-N
- Sorrisi: CCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC(=O)C
Proprietà calcolate
- Massa esatta: 380.16242
- Massa monoisotopica: 380.162
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 28
- Conta legami ruotabili: 6
- Complessità: 627
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 61.8Ų
- XLogP3: 3.9
Proprietà sperimentali
- Densità: 1.145
- Punto di ebollizione: 492.4°Cat760mmHg
- Punto di infiammabilità: 213°C
- Indice di rifrazione: 1.547
- PSA: 61.83
- LogP: 5.02900
2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate Letteratura correlata
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
5231-35-6 (2H-1-Benzopyran-7-ol,3-[4-(acetyloxy)phenyl]-4-ethyl-2,2-dimethyl-, 7-acetate) Prodotti correlati
- 259209-21-7(2-Hydroxy-5-methylphenylboronic acid)
- 890097-70-8(3-(2-ACETOXYPHENYL)-2-CHLORO-1-PROPENE)
- 2228186-52-3(2-5-(methoxycarbonyl)furan-2-ylbutanedioic acid)
- 2229305-26-2(2-methoxy-3-methyl-5-(2-nitroethyl)pyridine)
- 2098025-23-9(1-(cyclobutylmethyl)-1H-imidazo1,2-bpyrazole-6-carbaldehyde)
- 204974-93-6(4-((3-((4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)methyl)benzyl)oxy)benzimidamide)
- 2034242-92-5(3-ethyl-1-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea)
- 1010684-05-5(2-Cyclohexylethylzinc bromide)
- 2137999-81-4(2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine)
- 2411639-17-1(1H-Indole-3-carboxylic acid, 5-fluoro-2-formyl-1-methyl-, methyl ester)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
